2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
描述
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as MHPH, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MHPH is a hydrazone derivative of 2-methoxybenzaldehyde and 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of oxidative stress-related diseases. Furthermore, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis and inhibit cell proliferation, which are involved in the pathogenesis of cancer.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the defense against oxidative stress. Furthermore, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis and inhibit cell proliferation, which are involved in the inhibition of cancer cell growth.
实验室实验的优点和局限性
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is readily available and can be synthesized using simple chemical reactions. Additionally, it has been extensively studied and its properties and effects are well documented. However, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone also has some limitations. It is relatively unstable and can undergo hydrolysis under certain conditions. Additionally, it has low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. One potential area of research is the development of novel 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone derivatives with improved properties and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone and its effects on various signaling pathways. Furthermore, the potential use of 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in combination with other therapeutic agents for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone could enhance its therapeutic potential.
合成方法
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be synthesized by reacting 2-methoxybenzaldehyde with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine in the presence of a suitable acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently cyclized to form 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone.
科学研究应用
2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. Furthermore, 2-methoxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to possess anticancer properties, which make it a potential chemotherapeutic agent for the treatment of various types of cancer.
属性
IUPAC Name |
2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-7-12(18)16-13(15-9)17-14-8-10-5-3-4-6-11(10)19-2/h3-8H,1-2H3,(H2,15,16,17,18)/b14-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVWTINQRZDOGZ-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416376 | |
Record name | ST50336456 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N'-(2-Methoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol | |
CAS RN |
92023-95-5 | |
Record name | MLS002703423 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50336456 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。